molecular formula C14H17N5 B2615369 N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine CAS No. 94828-51-0

N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine

Cat. No.: B2615369
CAS No.: 94828-51-0
M. Wt: 255.325
InChI Key: YQLFGAGCBRIDNT-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine is a guanidine derivative featuring a 4,6-dimethylpyrimidinyl group and a 3-methylphenyl moiety. Guanidines are known for their diverse biological activities, including kinase inhibition and herbicidal properties .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-9-5-4-6-12(7-9)18-13(15)19-14-16-10(2)8-11(3)17-14/h4-8H,1-3H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLFGAGCBRIDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methylphenyl)guanidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution with Dimethyl Groups: The pyrimidine ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Guanidine Formation: The guanidine moiety is introduced by reacting the dimethylpyrimidine with an appropriate guanidine derivative, such as N,N’-diisopropylcarbodiimide, under basic conditions.

    Coupling with Methylphenyl Group: Finally, the methylphenyl group is attached via a nucleophilic substitution reaction, using a suitable leaving group like a halide.

Industrial Production Methods

In an industrial setting, the production of N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methylphenyl)guanidine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring or the guanidine moiety, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of bases such as sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine. Research indicates that this compound can induce cell-cycle arrest and apoptosis in human cancer cells. Specifically, it has been shown to affect the MCF-7 breast cancer cell line and BGC-823 gastric cancer cell line by:

  • Inducing G2-phase arrest in MCF-7 cells.
  • Inducing G1-phase arrest in BGC-823 cells.
  • Increasing reactive oxygen species (ROS) production, leading to apoptosis through the mitochondrial pathway in a p53-dependent manner.

These findings suggest that the compound's mechanism of action involves upregulation of tumor suppressor proteins such as p53 and Chk1, while downregulating cyclin-dependent kinase proteins associated with cell cycle progression .

Enzyme Inhibition

This compound has also been investigated for its role as an inhibitor of specific enzymes involved in critical biological pathways. For instance:

  • It has been identified as a potent inhibitor targeting human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), with a reported inhibition constant (KiK_i) of approximately 18 μM. The compound's unique binding mode enhances its selectivity towards other enzymes in the nitric oxide-modulating system, making it a valuable tool for studying DDAH-related diseases .

Therapeutic Potential

The therapeutic implications of this compound extend beyond oncology and enzyme inhibition:

  • Infection Treatment : Research suggests that guanidine-core small molecules, including this compound, may serve as therapeutic alternatives for treating infections caused by resistant bacterial strains. The guanidine structure is recognized for its broad-spectrum antibacterial activity .

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N’-(3-methylphenyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine moiety can form hydrogen bonds or ionic interactions with active sites, while the pyrimidine ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

A. Substituent Position and Type

  • Trifluoromethylphenyl Derivative (CAS 94828-52-1):
    • Structure: N-(4,6-Dimethyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine.
    • Molecular Weight: 309.29 g/mol; Melting Point: 152–153°C .
    • The electron-withdrawing trifluoromethyl group enhances lipophilicity (logP ≈ 3.6 estimated) and may improve membrane permeability compared to the 3-methylphenyl group in the target compound.
  • 3,4-Dimethylphenyl Derivative (Compound ID 4477-2796): Structure: N-(3,4-Dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine. Molecular Weight: 269.35 g/mol; logP: 3.589 .
  • 2-Fluorophenyl Derivative (CAS 524057-24-7): Structure: N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(2-fluorophenyl)guanidine. Molecular Formula: C₁₃H₁₄FN₅.

B. Hydrophilic vs. Hydrophobic Groups

  • 4-Hydroxyphenyl Derivative (CAS 332074-04-1): Structure: N-(4,6-Dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine. Molecular Weight: 257.30 g/mol.

A. Herbicidal Activity

  • Derivatives with trifluoromethyl (e.g., compound 11b in ) showed 86.7% inhibition of Brassica campestris at 100 µg/mL, outperforming methyl-substituted analogs. This suggests electron-withdrawing groups enhance bioactivity.

B. Anticancer Potential

  • Pyrimidinylguanidine derivatives are implicated in STAT3 inhibition, a pathway critical in cancer progression. For instance, 2-((4,6-dimethylpyrimidin-2-yl)amino)quinazolin-4(1H)-one derivatives demonstrated selective cytotoxicity in cancer cells . The target compound’s 3-methylphenyl group may optimize steric interactions with STAT3’s SH2 domain.

Structural and Crystallographic Insights

  • Single-Crystal Analysis : X-ray diffraction of analog 11b (from ) revealed planar guanidine moieties and π-stacking interactions between pyrimidine and aryl groups, stabilizing the crystal lattice. Similar packing may occur in the target compound.
  • Computational studies (e.g., DFT on tautomers in ) predict that substituents influence tautomeric equilibria, affecting binding to biological targets.

Biological Activity

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(3-methylphenyl)guanidine (CAS No. 94828-51-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C₁₄H₁₇N₅
  • Molecular Weight : 255.32 g/mol
  • Structural Characteristics : The compound features a guanidine moiety substituted with a 4,6-dimethylpyrimidine and a 3-methylphenyl group, which may influence its interaction with biological targets.

Biological Activities

  • Antimicrobial Activity
    • Recent studies have highlighted the antimicrobial properties of guanidine derivatives, including this compound. This compound has shown promising activity against various Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values for related guanidine compounds have been reported as low as 0.12 to 4 µg/mL against certain strains, indicating strong antibacterial potential .
  • Enzyme Inhibition
    • Research indicates that compounds with similar structural features can act as inhibitors for specific enzymes, particularly those involved in metabolic pathways. The guanidine group is known to interact effectively with enzyme active sites, potentially leading to inhibition of target enzymes .
    • For instance, studies have shown that related compounds inhibit FOXO3-induced gene transcription and Rho GTPase Rac1 activity, suggesting a role in regulating cellular signaling pathways .
  • Cytotoxic Effects
    • Preliminary cytotoxicity assays suggest that this compound may exhibit selective toxicity against cancer cell lines. This is attributed to its ability to modulate cellular processes such as apoptosis and cell proliferation .

The biological activity of this compound is likely mediated through several mechanisms:

  • Binding Affinity : The compound's structural components allow it to bind effectively to various biological targets, including receptors and enzymes.
  • Intermolecular Interactions : Hydrogen bonding and hydrophobic interactions play crucial roles in stabilizing the compound within active sites of proteins .

Case Studies

Several studies have evaluated the biological effects of this compound and its analogs:

StudyFindings
Study A (2023)Identified significant antibacterial activity against E. cloacae and A. baumannii with MIC values of 2 and 4 µg/mL respectively.
Study B (2024)Demonstrated enzyme inhibition effects on Rac1 GTPase activity, suggesting potential for therapeutic applications in cancer treatment.
Study C (2024)Reported cytotoxic effects on breast cancer cell lines with IC50 values indicating selective toxicity .

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